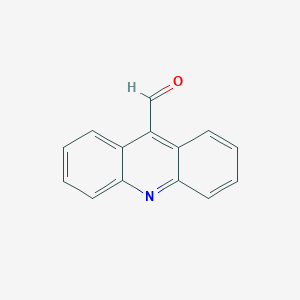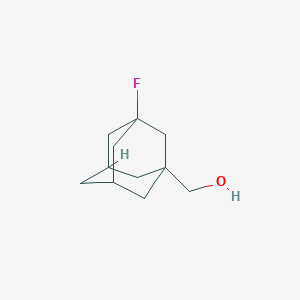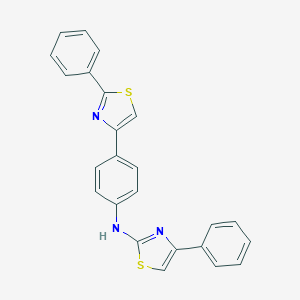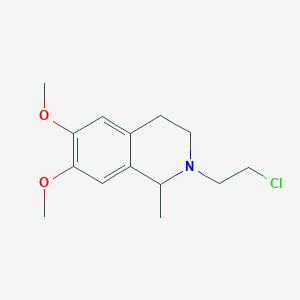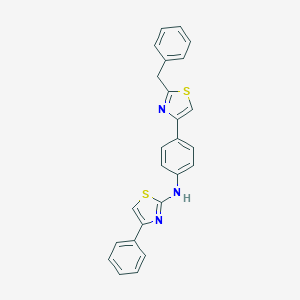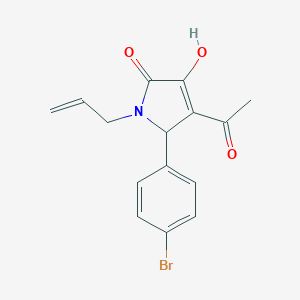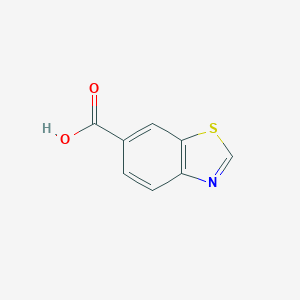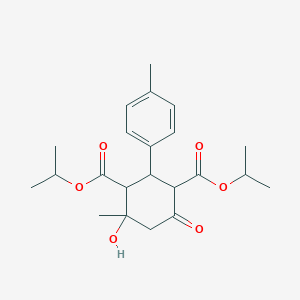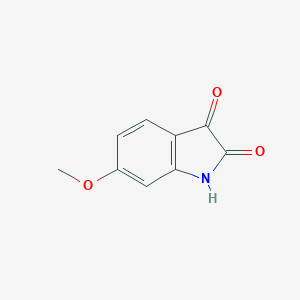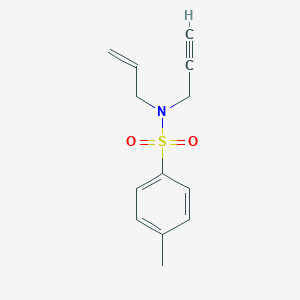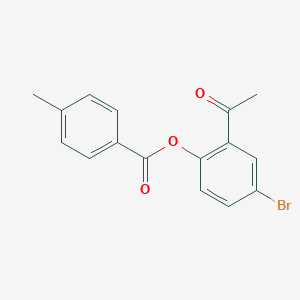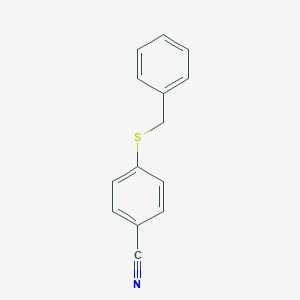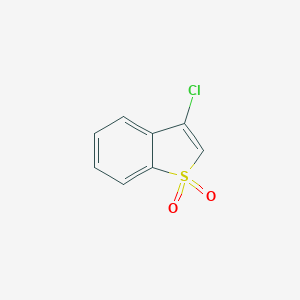
3-Chloro-1-benzothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-benzothiophene 1,1-dioxide, also known as CBDO, is a chemical compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications. CBDO is a heterocyclic organic compound that contains a sulfur atom and a chlorine atom attached to a benzene ring. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-benzothiophene 1,1-dioxide is not fully understood, but it has been suggested that it may act as a partial agonist of the PPARγ receptor. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. 3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit anti-inflammatory and anti-diabetic properties, which may be attributed to its interaction with the PPARγ receptor.
Effets Biochimiques Et Physiologiques
3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit interesting biochemical and physiological effects. Studies have shown that 3-Chloro-1-benzothiophene 1,1-dioxide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Chloro-1-benzothiophene 1,1-dioxide has also been found to exhibit anti-diabetic properties and can improve glucose tolerance in animal models. Additionally, 3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-1-benzothiophene 1,1-dioxide has several advantages for lab experiments, including its high purity, stability, and relatively low cost. However, 3-Chloro-1-benzothiophene 1,1-dioxide has some limitations, including its low solubility in water and limited availability. These limitations may hinder its use in some experiments and may require the use of alternative compounds or methods.
Orientations Futures
There are several future directions for the study of 3-Chloro-1-benzothiophene 1,1-dioxide. One potential direction is the development of 3-Chloro-1-benzothiophene 1,1-dioxide-based materials for use in organic electronics and optoelectronics. Another potential direction is the study of 3-Chloro-1-benzothiophene 1,1-dioxide's interaction with the PPARγ receptor and its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to fully understand the mechanism of action of 3-Chloro-1-benzothiophene 1,1-dioxide and its potential applications in various fields of research.
Méthodes De Synthèse
3-Chloro-1-benzothiophene 1,1-dioxide can be synthesized using various methods, including oxidation of 3-chlorobenzothiophene and chlorination of 1-benzothiophene 1,1-dioxide. The most common method of synthesis involves the reaction of 3-chlorobenzothiophene with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. This method yields a high purity of 3-Chloro-1-benzothiophene 1,1-dioxide and is relatively simple and cost-effective.
Applications De Recherche Scientifique
3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit interesting properties that make it suitable for various scientific research applications. One of the most significant applications of 3-Chloro-1-benzothiophene 1,1-dioxide is in the field of organic electronics. 3-Chloro-1-benzothiophene 1,1-dioxide has been found to be a promising material for the fabrication of organic thin-film transistors due to its high charge carrier mobility and stability. 3-Chloro-1-benzothiophene 1,1-dioxide has also been studied for its potential application as a photosensitizer in dye-sensitized solar cells.
Propriétés
Numéro CAS |
21211-29-0 |
|---|---|
Nom du produit |
3-Chloro-1-benzothiophene 1,1-dioxide |
Formule moléculaire |
C8H5ClO2S |
Poids moléculaire |
200.64 g/mol |
Nom IUPAC |
3-chloro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H5ClO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H |
Clé InChI |
NRISJHCKUBVLHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2(=O)=O)Cl |
Autres numéros CAS |
21211-29-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



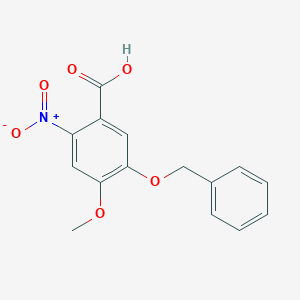
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
